

Commercial Sources and Purity of EDTA Dianhydride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylenediaminetetraacetic dianhydride*

Cat. No.: *B150683*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity of **ethylenediaminetetraacetic dianhydride** (EDTA dianhydride). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile chelating and cross-linking agent. This document outlines commercial suppliers, typical purity levels, and detailed experimental protocols for synthesis, purification, and analysis.

Commercial Availability

EDTA dianhydride (CAS No. 23911-25-3) is available from several chemical suppliers. The compound is typically offered in research quantities, with purities generally stated to be 98% or higher. The table below summarizes information from various commercial sources.

Supplier	Stated Purity	Assay Method	Synonyms
Chem-Impex	≥ 98% [1]	Titration [1]	4,4'-Ethylenebis(2,6-morpholinedione) [1]
Tokyo Chemical Industry (TCI)	>98.0% (T) [2]	Titration	4,4'-Ethylenebis(2,6-morpholinedione) [2]
Sigma-Aldrich	98% [3]	Not specified	4,4'-Ethylenebis(2,6-morpholinedione) [3]
Alfa Chemistry	98.0%(T) [4]	Titration	4,4'-Ethylenebis(2,6-morpholinedione) [4]
Biosynth	Not specified	Not specified	4,4'-Ethylenebis(2,6-morpholinedione) [5]

Note: "(T)" typically refers to titration.

Synthesis and Purification

While commercially available, EDTA dianhydride can also be synthesized in the laboratory. The most common method involves the dehydration of EDTA using acetic anhydride.

Synthesis of EDTA Dianhydride

This protocol is adapted from a method described in the literature.[\[6\]](#)

Materials:

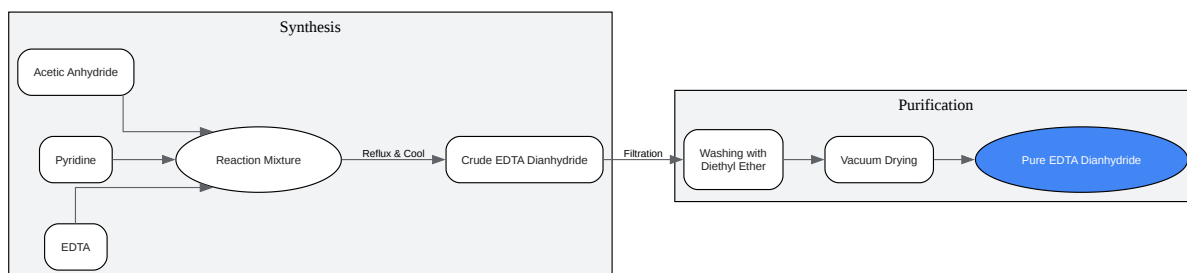
- Ethylenediaminetetraacetic acid (EDTA)
- Acetic anhydride
- Pyridine
- 99% Ethanol
- 99% Diethyl ether

- Hydrochloric acid (HCl)
- Distilled water

Procedure:

- Preparation of EDTA (Free Acid):
 - Dissolve 25 g of disodium EDTA in 250 ml of distilled water to obtain a clear solution.
 - Slowly add HCl dropwise to the solution until the precipitation of EDTA is complete.
 - Filter the precipitate using vacuum filtration.
 - Wash the precipitate with 99% ethanol and then with 99% diethyl ether.
 - Dry the solid EDTA in an oven at 70°C and then cool it in a desiccator before use.
- Synthesis of EDTA Dianhydride:
 - Suspend 18 g of the dried EDTA in 50 ml of pyridine in a round-bottom flask.
 - Add 25 ml of acetic anhydride to the suspension.
 - Heat the mixture under reflux for a specified period (typically several hours, monitoring of the reaction is recommended).
 - After the reaction is complete, cool the mixture to room temperature.
 - Collect the solid product by vacuum filtration.
 - Wash the product thoroughly with anhydrous diethyl ether to remove residual pyridine and acetic anhydride.
 - Dry the final product under vacuum.

A general workflow for the synthesis and purification is illustrated in the diagram below.



[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

Purification by Recrystallization

Further purification of the crude EDTA dianhydride can be achieved by recrystallization.

Procedure:

- Select an appropriate solvent in which the dianhydride has high solubility at elevated temperatures and low solubility at room temperature. Anhydrous solvents like dioxane or dimethylformamide (DMF) could be suitable candidates, but solvent screening is recommended.
- Dissolve the crude product in a minimal amount of the hot solvent.
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cooling in an ice bath can maximize the yield of the crystals.

- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold, fresh solvent.
- Dry the crystals under vacuum.

Purity Assessment

The purity of EDTA dianhydride can be determined using several analytical techniques.

Complexometric Titration

This is a common method to determine the purity of EDTA derivatives. The dianhydride is first hydrolyzed to EDTA, which is then titrated with a standardized metal ion solution.

Principle:

The anhydride groups are hydrolyzed to carboxylic acid groups in an aqueous solution. The resulting EDTA then forms a stable 1:1 complex with a metal ion. The endpoint is detected using a metal-ion indicator.

Procedure:

- Hydrolysis: Accurately weigh a sample of EDTA dianhydride and dissolve it in a known volume of distilled water. Gentle heating may be required to facilitate hydrolysis.
- Titration Setup:
 - Take a known aliquot of the hydrolyzed EDTA solution.
 - Add a suitable buffer to maintain the required pH for the titration (e.g., pH 10 for titration with Mg^{2+} or Zn^{2+}).
 - Add a few drops of a suitable metal-ion indicator (e.g., Eriochrome Black T).
- Titration: Titrate the solution with a standardized solution of a metal salt (e.g., zinc sulfate or magnesium sulfate) until the indicator changes color, signaling the endpoint.

- Calculation: Calculate the purity of the EDTA dianhydride based on the stoichiometry of the complexation reaction.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed to assess the purity of EDTA dianhydride. Since the dianhydride itself is not UV-active, a pre-column derivatization step to form a UV-active complex is often employed.^{[7][8]}

Proposed Method:

- Hydrolysis and Derivatization:
 - Hydrolyze a known amount of EDTA dianhydride in water.
 - React the resulting EDTA solution with a metal salt that forms a stable, UV-active complex (e.g., copper(II) sulfate or iron(III) chloride).^[7]
- Chromatographic Conditions (Example):
 - Column: C18 reversed-phase column.
 - Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing reagent if necessary.
 - Detection: UV detector set to the wavelength of maximum absorbance of the metal-EDTA complex.
 - Flow Rate: Typically 1.0 mL/min.
 - Injection Volume: 20 µL.
- Analysis: The purity is determined by comparing the peak area of the metal-EDTA complex with that of a standard of known concentration. Impurities may appear as separate peaks.

Spectroscopic Methods

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR can confirm the conversion of EDTA to its dianhydride. Key spectral changes include the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic anhydride carbonyl (C=O) stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

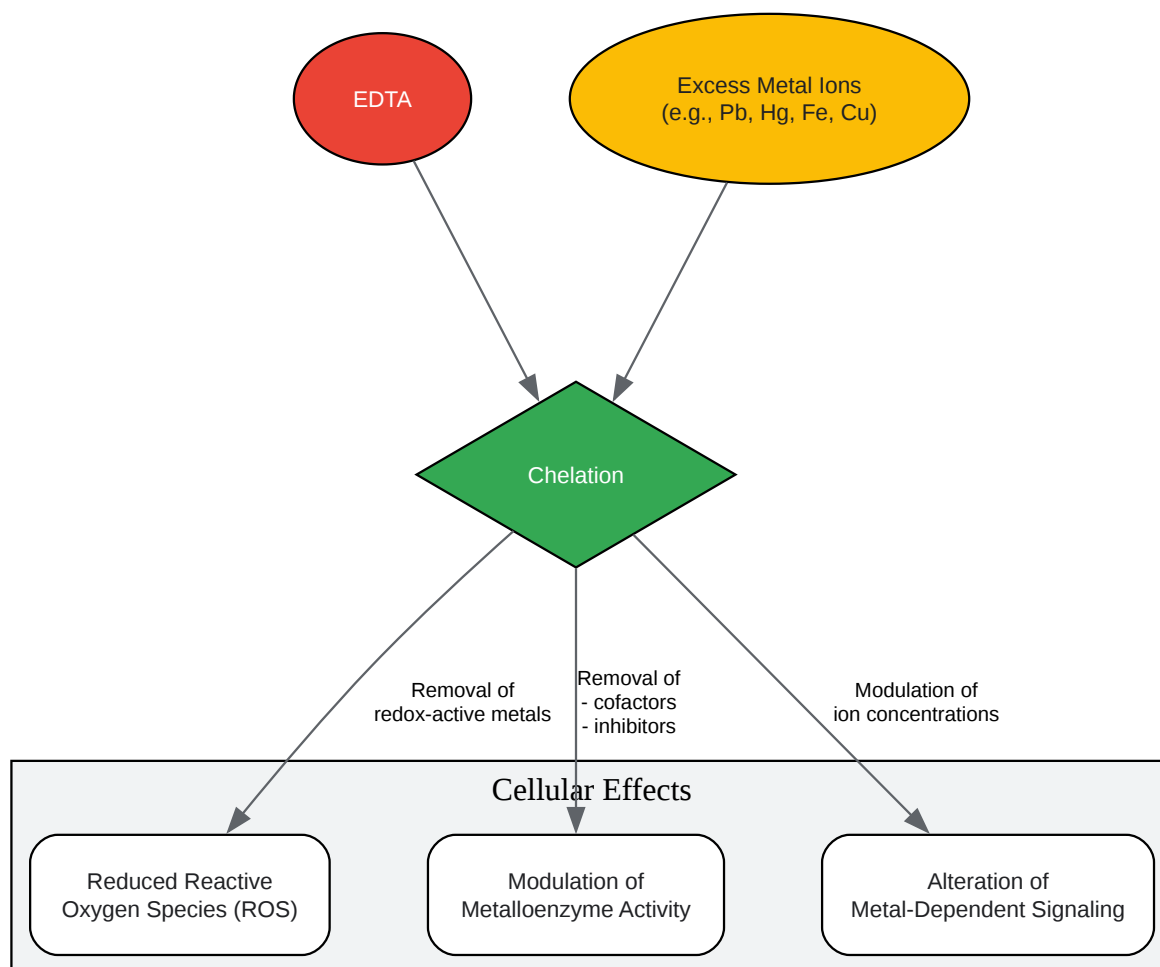
^1H and ^{13}C NMR spectroscopy can be used to confirm the structure of EDTA dianhydride and assess its purity by identifying characteristic chemical shifts and the absence of impurity signals.

Biological Role and Signaling Pathways

EDTA and its derivatives are primarily known for their strong chelating properties, which form the basis of their biological effects. While specific signaling pathways for EDTA dianhydride are not well-documented, the biological impact of EDTA through metal ion chelation is extensively studied, particularly in the context of chelation therapy.^{[5][9]}

The primary mechanism of action involves the removal of toxic heavy metals and the modulation of the concentration of essential metal ions. This can influence various signaling pathways indirectly. For example, by chelating metal ions that act as cofactors for enzymes or participate in redox reactions, EDTA can modulate cellular processes.

The diagram below illustrates the conceptual impact of EDTA chelation on cellular pathways.



[Click to download full resolution via product page](#)

Conceptual Impact of EDTA Chelation

By reducing the burden of toxic metals, EDTA chelation therapy has been explored for its potential therapeutic benefits in various conditions, including cardiovascular disease and neurotoxicity.[9][10] The antioxidant effect is a significant consequence, as the removal of redox-active metals like iron and copper can decrease the formation of reactive oxygen species (ROS).[9]

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical advice. The use of EDTA dianhydride in any application should be

conducted with appropriate safety precautions and in accordance with all applicable regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Ethylenediaminetetraacetic dianhydride | C₁₀H₁₂N₂O₆ | CID 513917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. edta chelation therapy: Topics by Science.gov [science.gov]
- 7. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 8. mdpi.com [mdpi.com]
- 9. EDTA Chelation Therapy for the Treatment of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. naturemedclinic.com [naturemedclinic.com]
- To cite this document: BenchChem. [Commercial Sources and Purity of EDTA Dianhydride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150683#commercial-sources-and-purity-of-edta-dianhydride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com